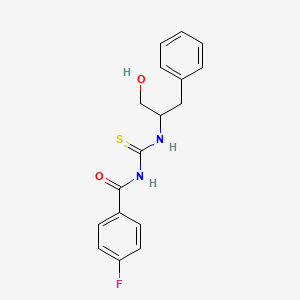

N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea

Description

N-(1-Benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea is a thiourea derivative characterized by a benzyl-2-hydroxyethyl substituent on one nitrogen atom and a 4-fluorobenzoyl group on the adjacent nitrogen. Thioureas are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur, conferring unique electronic and structural properties.

Properties

IUPAC Name |

4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c18-14-8-6-13(7-9-14)16(22)20-17(23)19-15(11-21)10-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAJCNQYAGUEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=S)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301329545 | |

| Record name | 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086421 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338963-02-3 | |

| Record name | 4-fluoro-N-[(1-hydroxy-3-phenylpropan-2-yl)carbamothioyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301329545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea is a synthetic compound belonging to the thiourea family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea can be represented as follows:

- Molecular Formula : C16H18F N3O2S

- SMILES Notation : Cc1ccccc1C(C(C(=O)N)N=C(S)N(C(=O)C2=CC=C(C=C2)F)=O)O

This compound features a thiourea moiety, which is known for its diverse biological activities due to the presence of sulfur and nitrogen atoms that can participate in various biochemical interactions.

Mechanisms of Biological Activity

The biological activity of thiourea derivatives often involves:

- Inhibition of Enzymatic Activity : Thioureas can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.

- Antimicrobial Action : The presence of fluorine atoms in the structure enhances the lipophilicity and bioavailability of the compound, potentially leading to increased antimicrobial efficacy.

- Anticancer Properties : Some thiourea derivatives have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Recent studies have demonstrated that N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 32 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.

Study 1: Antiviral Activity

A study evaluated the antiviral properties of various thiourea derivatives, including N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea. The compound demonstrated significant inhibition of viral replication in vitro against Bovine Viral Diarrhea Virus (BVDV), with an EC50 value of approximately 0.7 µM. Structure-activity relationship (SAR) analysis suggested that modifications on the benzoyl moiety could enhance antiviral efficacy.

Study 2: Anticancer Potential

In another investigation, the compound was tested for its cytotoxic effects on human cancer cell lines. The results indicated that treatment with N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea led to a dose-dependent decrease in cell viability in breast cancer cells (MCF-7), with IC50 values around 15 µM. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea with structurally related analogs:

Structural and Electronic Features

Key Observations :

- Hydrophilicity : The hydroxyethyl group in the target compound improves solubility compared to alkyl-substituted analogs like N,N-dimethyl derivatives.

- Crystallography: Alkyl-substituted fluorobenzoyl thioureas (e.g., N,N-diethyl) crystallize in monoclinic systems, whereas metal complexes (e.g., nickel) adopt triclinic structures .

- Bioactivity : Fluorobenzoyl thioureas demonstrate cytotoxic effects, with 1-(4-fluorobenzoyl-3-methylthiourea) showing moderate activity (IC50 = 251 µg/mL) .

Spectroscopic and Tautomeric Behavior

- IR Spectroscopy : Thioureas exhibit νC=S bands at 1243–1258 cm⁻¹ and νNH bands at 3150–3414 cm⁻¹. The absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomer dominance in compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones .

- Tautomerism : Unlike thiol-thione tautomers in triazole derivatives, simple thioureas (e.g., N-benzoyl analogs) adopt syn–anti configurations without tautomeric shifts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-benzyl-2-hydroxyethyl)-N'-(4-fluorobenzoyl)thiourea, and how can reaction conditions be optimized for high yield?

- Methodology : The compound is typically synthesized via a two-step process. First, benzoyl isothiocyanate is prepared by reacting 4-fluorobenzoyl chloride with potassium thiocyanate. This intermediate is then condensed with 1-benzyl-2-hydroxyethylamine under reflux in acetone or ethanol. Yield optimization involves controlling reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 molar excess of amine to ensure complete thiourea formation). Post-synthesis purification via recrystallization (methanol/water) or column chromatography is critical for removing unreacted starting materials .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure and purity of this thiourea derivative?

- Methodology :

- IR Spectroscopy : Confirms thiourea C=S stretching (~1250–1350 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm for fluorobenzoyl and benzyl groups) and hydroxyethyl protons (δ 3.5–4.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and thiocarbonyl (C=S, ~180 ppm) groups .

- HRMS : Validates molecular formula (e.g., C₁₇H₁₆FN₂O₂S) with <5 ppm mass error .

Q. What are the primary biological screening models used to evaluate this compound’s bioactivity?

- Methodology :

- Antimicrobial assays : Disk diffusion or broth microdilution against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values compared to standard drugs like ciprofloxacin .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How do substituents on the benzoyl and alkyl groups influence the compound’s biological activity, and what methodologies are used to assess structure-activity relationships (SAR)?

- Methodology :

- SAR studies : Synthesize derivatives with substituents like chloro, nitro, or methyl groups on the benzoyl ring and compare bioactivity. For example, 4-chloro analogs show enhanced antibacterial activity due to increased lipophilicity .

- Computational docking : Molecular docking (AutoDock Vina) predicts binding affinities to targets like bacterial DNA gyrase or fungal lanosterol demethylase. Hydrogen bonding between the thiourea moiety and active-site residues (e.g., Asp86 in E. coli gyrase) is critical .

Q. What are the key challenges in resolving contradictory data regarding the compound’s mechanism of action in different biological assays?

- Methodology :

- Assay standardization : Control variables like pH, solvent (DMSO concentration ≤1%), and cell line viability .

- Competitive binding studies : Use fluorescence quenching or SPR to verify target engagement. For example, conflicting reports on neuraminidase inhibition can be resolved by comparing IC₅₀ values under uniform assay conditions .

Q. How do intramolecular hydrogen bonds and crystal packing affect the compound’s reactivity and stability?

- Methodology :

- X-ray crystallography : Resolves conformational preferences (e.g., torsion angles between benzyl and fluorobenzoyl groups). The thiourea moiety often forms N–H···S and N–H···F hydrogen bonds, stabilizing planar conformations and influencing solubility .

- Thermogravimetric analysis (TGA) : Quantifies thermal stability. Decomposition onset temperatures (>200°C) correlate with crystalline order and hydrogen-bonding networks .

Q. What computational approaches are used to predict the compound’s pharmacokinetic properties and toxicity?

- Methodology :

- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. High logP (>3) may indicate hepatotoxicity risks .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict redox stability and metabolic pathways (e.g., oxidation at the hydroxyethyl group) .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity for this compound, while others show negligible effects?

- Resolution : Discrepancies arise from strain-specific susceptibility (e.g., Candida albicans vs. Aspergillus niger) and assay formats (agar diffusion vs. broth dilution). Cross-validation using CLSI guidelines and standardized inoculum sizes (1–5 × 10⁴ CFU/mL) is recommended .

Q. How can conflicting results regarding the compound’s DNA-binding affinity be reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.